1-Benzylpiperidin-3-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137967. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

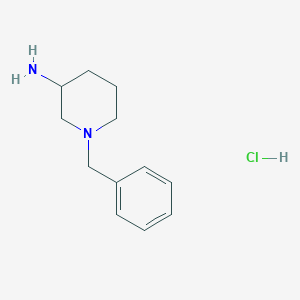

Structure

2D Structure

Properties

IUPAC Name |

1-benzylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKWAJAEIWXJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50714266 | |

| Record name | 1-Benzylpiperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50714266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368429-78-1 | |

| Record name | 1-Benzylpiperidin-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50714266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidin-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzylpiperidin-3-amine hydrochloride chemical properties

An In-Depth Technical Guide to 1-Benzylpiperidin-3-amine Hydrochloride: Properties, Synthesis, and Applications

Introduction and Strategic Significance

This compound is a heterocyclic organic compound characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and an amine group at the 3-position.[1][2] It serves as a crucial and versatile building block in both medicinal chemistry and broader organic synthesis.[3] Its structural framework is a common feature in a variety of biologically active molecules, making it a valuable scaffold for drug discovery, particularly in the development of therapeutics for neurological disorders.[1][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a validated synthesis and characterization workflow, key applications, and essential safety protocols. The information presented herein is synthesized from established literature and safety data to ensure accuracy and practical utility in a laboratory setting. It is important to note that this compound can exist as a monohydrochloride or a dihydrochloride salt, which affects its molecular weight and other properties; this guide will address these forms.[1][3]

Physicochemical and Structural Properties

The core structure of 1-benzylpiperidin-3-amine combines a flexible saturated heterocycle (piperidine) with a rigid aromatic group (benzyl) and a reactive primary amine. This unique combination of functional groups dictates its chemical behavior and utility. The hydrochloride salt form enhances its stability and modifies its solubility, typically making it a white to off-white crystalline solid.[1][5]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C12H18N2 (Free Base) C12H19ClN2 (Monohydrochloride) C12H20Cl2N2 (Dihydrochloride) | [1][2][3] |

| Molar Mass | 190.28 g/mol (Free Base) 226.75 g/mol (Monohydrochloride) 263.20 g/mol (Dihydrochloride) | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform) | [1][5][6] |

| Storage Conditions | Store in a cool, dry place under an inert atmosphere, with container tightly sealed | [3][5][7] |

| CAS Number | 60407-35-4 (Free Base) 368429-78-1 (Monohydrochloride) | [2][3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reductive amination of a key intermediate, 1-benzyl-3-piperidone hydrochloride. This approach is favored due to the availability of starting materials and the straightforward nature of the chemical transformations involved.

Causality in Synthesis Design

The chosen synthetic pathway begins with the formation of the N-benzylated piperidone ring, a stable intermediate that can be produced in high yield.[8][9] The subsequent reductive amination is a highly efficient and standard organic transformation for converting a ketone into an amine. The final step involves the formation of the hydrochloride salt, which not only purifies the product through crystallization but also converts the amine into a more stable, less reactive, and easier-to-handle solid form.[3]

Caption: Generalized workflow for the synthesis of 1-Benzylpiperidin-3-amine HCl.

Experimental Protocol: Synthesis

This protocol is a representative synthesis adapted from established chemical literature.[8][10]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-benzyl-3-piperidone hydrochloride (1 equivalent) and methanol.

-

Amine Source: Add ammonium acetate (5-10 equivalents) to the solution. Stir until all solids are dissolved.

-

Reduction: Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH3CN) (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the mixture by adding aqueous HCl (2M) until the pH is acidic (pH ~2) to neutralize any remaining reducing agent.

-

Extraction (Base): Basify the aqueous solution with NaOH (6M) to a pH >12. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude 1-benzylpiperidin-3-amine free base.

-

Salt Formation and Purification: Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (2M) dropwise until precipitation ceases. Cool the mixture, collect the resulting white solid by vacuum filtration, wash with cold ether, and dry in a vacuum oven to yield the pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for quality control.

Caption: Standard analytical workflow for structural validation and purity assessment.

Standard Analytical Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. Expected signals include aromatic protons from the benzyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic CH2 group, and a series of multiplets for the piperidine ring protons.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.[2]

-

Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CDCl3 for the free base). Transfer to an NMR tube and acquire spectra on a 400 MHz or higher spectrometer.

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound. For the free base (C12H18N2), the expected exact mass is approximately 190.15 Da.[2] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

-

Infrared (IR) Spectroscopy:

-

Identifies the key functional groups. Expected absorption bands include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring.[11]

-

Applications in Research and Development

The utility of this compound is primarily centered on its role as a versatile intermediate.

-

Medicinal Chemistry Scaffold: The piperidine motif is a privileged structure in medicinal chemistry. This compound serves as a starting point for synthesizing more complex molecules targeting the central nervous system (CNS).[4] Studies suggest that derivatives may interact with neurotransmitter systems, including dopamine and serotonin receptors, indicating potential for developing treatments for neurological and psychiatric disorders like depression and schizophrenia.[1]

-

Building Block in Organic Synthesis: The primary amine is a nucleophilic handle that can be readily functionalized through acylation, alkylation, or sulfonylation reactions. The tertiary amine within the piperidine ring can also participate in chemical transformations, making the molecule a versatile tool for building diverse chemical libraries.[1]

-

Neuroscience Research: Due to its structural similarities to certain neurotransmitters, the compound and its derivatives are used as chemical probes to study the function and modulation of neural signaling pathways.[1][4]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

-

Hazard Identification: this compound is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[2][7][12] Some data also suggests it may cause respiratory irritation (H335).[2][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][12]

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[12] Wash hands thoroughly after handling. In case of accidental contact, rinse the affected area immediately with plenty of water.[7][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] The compound should be stored under an inert atmosphere to prevent degradation.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 2. 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy (R)-1-benzylpiperidin-3-amine at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]

- 6. (R)-3-Amino-1-benzylpiperidine | 168466-84-0 [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 9. Synthesizing method of 1-benzyl-piperidone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 11. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.es [fishersci.es]

- 13. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 1-Benzylpiperidin-3-amine Hydrochloride for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the spectroscopic characteristics of 1-Benzylpiperidin-3-amine hydrochloride. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and a framework for robust, self-validating protocols. The information herein is designed to empower researchers in their synthetic and analytical endeavors.

Molecular Structure and Spectroscopic Implications

This compound is a piperidine derivative with a benzyl group attached to the ring nitrogen and a primary amine at the 3-position. The hydrochloride salt form means that one or both of the basic nitrogen atoms are protonated. This protonation has significant implications for the spectroscopic data, particularly in NMR and IR, as it alters the electronic environment of the molecule.

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Benzylpiperidin-3-amine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperidin-3-amine hydrochloride is a synthetic compound featuring a core piperidine scaffold, a structural motif prevalent in a vast number of centrally active pharmaceuticals.[1][2] While comprehensive pharmacological data for this specific molecule is not extensively documented in public literature, its structural characteristics provide a robust framework for predicting its potential biological targets and mechanism of action.[3] This guide serves as an in-depth technical manual, moving from structural analysis and target hypothesis to a concrete, multi-phase experimental framework for elucidating the compound's neuropharmacological profile. We will detail the causality behind experimental choices, provide validated protocols for key assays, and offer a logical pathway for characterizing novel compounds of this class.

Introduction: Structural Scaffolding and Pharmacological Precedent

1-Benzylpiperidin-3-amine is a chiral amine characterized by a piperidine ring, a benzyl group attached to the ring nitrogen, and an amine group at the 3-position.[4][5] The piperidine heterocycle is a highly privileged scaffold in medicinal chemistry, known for its ability to interact with a wide array of biological targets, particularly within the central nervous system (CNS).[1][2] Its three-dimensional structure and the basic nature of its nitrogen atom allow it to serve as a versatile anchor for pharmacophoric groups, influencing properties like receptor binding, metabolic stability, and blood-brain barrier permeability.[1][6]

The presence of the benzyl group confers lipophilicity, which can facilitate passage across the blood-brain barrier, while the primary amine at the 3-position provides a critical site for hydrogen bonding and salt-bridge interactions within target proteins.[7] Structurally related benzylpiperidine and piperidine derivatives have been investigated for a wide range of neuropharmacological activities, including modulation of monoamine transporters, opioid receptors, sigma receptors, and acetylcholinesterase.[8][9][10][11] For instance, the well-known Alzheimer's drug, Donepezil, contains a benzylpiperidine moiety that provides strong binding to the catalytic site of acetylcholinesterase.[7][10] This strong precedent suggests that this compound likely interacts with one or more CNS targets.

Target Hypothesis: From Structural Analogs to Plausible Mechanisms

Based on its core structure, we can formulate several primary hypotheses for the mechanism of action of this compound.

-

Hypothesis 1: Monoamine Transporter Inhibition. The overall structure shares features with known monoamine reuptake inhibitors. The benzylpiperidine framework is analogous to parts of methylphenidate and other stimulants that target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[12] It is plausible that the compound could inhibit the reuptake of these key neurotransmitters, thereby increasing their synaptic concentration. Some research suggests that 1-benzylpiperidine dihydrochloride has been studied for its potential effects on dopamine and serotonin receptors.[3]

-

Hypothesis 2: Sigma Receptor Modulation. A significant number of benzylpiperidine derivatives exhibit high affinity for sigma receptors (σ1 and σ2).[8][9] These receptors are implicated in a variety of cellular functions and are targets for novel analgesics and treatments for neurodegenerative diseases. The lipophilic benzyl group and the basic nitrogen of the piperidine ring are common features of high-affinity sigma receptor ligands.[9]

-

Hypothesis 3: Opioid Receptor Activity. Dual-acting ligands that target both the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) have shown promise as potent analgesics with reduced side effects.[9] Recently, novel benzylpiperidine derivatives have been designed and synthesized as dual MOR/σ1R ligands, demonstrating potent antinociceptive effects.[9]

Experimental Framework for Target Identification and Validation

A systematic, multi-phase approach is required to move from hypothesis to validated mechanism. The following framework is designed as a self-validating system, where the results of each phase inform the design of the next.

Phase 1: Broad Screening and Initial Target Identification

The initial goal is to cast a wide net to identify the most promising biological targets without bias.

Workflow 1: Target Screening Cascade

Caption: Phase 1 workflow for initial target identification.

Protocol 1: Broad Radioligand Binding Screen

-

Objective: To screen this compound against a large panel of receptors, transporters, and enzymes to identify primary "hits."

-

Methodology:

-

Utilize a commercial service (e.g., Eurofins SafetyScreen, DiscoverX).

-

Submit the compound for screening at a standard concentration (typically 1 µM or 10 µM).

-

The panel should include, at minimum:

-

Monoamine transporters (DAT, NET, SERT).

-

Opioid receptors (μ, δ, κ).

-

Sigma receptors (σ1, σ2).

-

Dopamine, serotonin, and adrenergic receptor subtypes.

-

Acetylcholinesterase (AChE).

-

-

-

Data Interpretation (Trustworthiness Pillar): A "hit" is typically defined as >50% inhibition of radioligand binding at the tested concentration. This primary screen is not for affinity determination but for target identification. The results will guide the more focused experiments in Phase 2.

Phase 2: Quantitative In Vitro Target Validation

Once primary hits are identified, the next step is to quantify the interaction and confirm functional activity. Let us assume a primary hit on the Dopamine Transporter (DAT).

Protocol 2: Radioligand Competition Binding Assay for DAT Affinity (Ki Determination) [13][14]

-

Objective: To determine the binding affinity (Ki) of the test compound for DAT.

-

Materials:

-

Membrane preparation from cells expressing human DAT (e.g., HEK293-hDAT cells).

-

Radioligand: [³H]-WIN 35,428 (a well-characterized DAT ligand).

-

Non-specific binding control: GBR 12909 or cocaine.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

96-well filter plates (e.g., Millipore MultiScreen).[15]

-

-

Methodology:

-

Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

-

In each well of the filter plate, add:

-

50 µL of assay buffer (for total binding) or non-specific control (for non-specific binding).

-

50 µL of the test compound at various concentrations.

-

50 µL of [³H]-WIN 35,428 at a concentration near its Kd (e.g., 2-3 nM).

-

50 µL of the DAT membrane preparation.

-

-

Incubate for 60-90 minutes at room temperature to reach equilibrium.[14]

-

Rapidly filter the plate over a vacuum manifold and wash with ice-cold assay buffer to separate bound from free radioligand.[15]

-

Dry the filter plate and add scintillation cocktail.

-

Count radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition at each concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in Prism software) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

Table 1: Hypothetical Binding Affinity and Functional Potency Data

| Target | Binding Assay (Ki, nM) | Functional Assay (IC50/EC50, nM) |

| DAT | 125 | 250 (IC50, Uptake Inhibition) |

| σ1R | 85 | 150 (EC50, Ca²⁺ Mobilization) |

| NET | 850 | >1000 |

| SERT | >10,000 | >10,000 |

Protocol 3: Neurotransmitter Uptake Inhibition Assay (Functional Confirmation) [16]

-

Objective: To determine if the binding to DAT translates into functional inhibition of dopamine uptake.

-

Methodology:

-

Use a cell line stably expressing hDAT (e.g., HEK-hDAT).

-

Plate cells in a 96- or 384-well plate.[16]

-

Pre-incubate the cells with various concentrations of this compound for 10-15 minutes.

-

Add a fluorescent DAT substrate (as provided in commercial kits like those from Molecular Devices) or [³H]-dopamine.[16]

-

Incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

If using a fluorescent substrate, add a masking dye to quench extracellular fluorescence and read the intracellular fluorescence on a plate reader.[16]

-

If using [³H]-dopamine, lyse the cells and measure the internalized radioactivity via scintillation counting.

-

-

Data Analysis: Plot the fluorescence signal or radioactivity against the concentration of the test compound. Use non-linear regression to determine the IC50 for uptake inhibition. A potent IC50 value confirms the compound is a functional DAT inhibitor.

Workflow 2: Functional Assay Principle (Uptake Inhibition)

Caption: Inhibition of substrate transport through the dopamine transporter (DAT).

Conclusion: Synthesizing a Mechanistic Narrative

This guide outlines a rigorous, hypothesis-driven framework for elucidating the mechanism of action of this compound. By starting with a broad, unbiased screen and progressively narrowing the focus to quantitative binding and functional assays, researchers can confidently identify and validate the primary molecular targets. The causality is clear: structural analysis informs the hypothesis, broad screening identifies potential targets, competition binding quantifies affinity, and functional assays confirm the physiological consequence of that binding. This systematic approach ensures trustworthiness and scientific integrity, providing a clear path to understanding the pharmacological profile of this and other novel chemical entities built on the versatile piperidine scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 4. 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. moleculardevices.com [moleculardevices.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Benzylpiperidin-3-amine Hydrochloride

For the innovative researcher and drug development professional, the promise of novel molecular entities is inextricably linked with a profound responsibility for safety. 1-Benzylpiperidin-3-amine hydrochloride, a versatile building block in medicinal chemistry and organic synthesis, is one such compound that demands a comprehensive understanding of its handling and safety protocols.[1][2] This guide provides an in-depth, technically-grounded framework for the safe utilization of this compound, moving beyond mere procedural lists to elucidate the rationale behind each critical step. Our focus is on creating a self-validating system of protocols that ensures the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: Understanding the Adversary

This compound (CAS No: 368429-78-1) is a substituted piperidine derivative that, while invaluable in synthesis, presents a distinct hazard profile that must be meticulously managed.[3][4] The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[5][6][7]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[5][6] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[5][6] |

The causality behind these classifications lies in the amine and hydrochloride salt functionalities. Amine groups can be basic and reactive towards biological tissues, while the fine, crystalline nature of the hydrochloride salt can lead to the generation of airborne dust, posing an inhalation hazard. The benzyl group, while generally stable, contributes to the overall lipophilicity of the molecule, potentially facilitating its absorption through the skin.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The cornerstone of safe handling is a multi-layered defense strategy that prioritizes engineering controls to minimize exposure, supplemented by appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazard at its source. For this compound, this is best achieved through:

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is critical to prevent the inhalation of any dust particles and to contain any potential vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[3][8] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE): The Last Line of Defense

Where engineering controls cannot eliminate all risk of exposure, PPE is mandatory. The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles or safety glasses with side shields are required at all times.[5] If there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[10]

-

Skin and Body Protection: A laboratory coat must be worn and fully fastened. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron is recommended.

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[5] However, if engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate particulate filter should be used.[9][10]

Standard Operating Procedures: A Framework for Safe Practice

Adherence to well-defined Standard Operating Procedures (SOPs) is paramount for minimizing risk and ensuring reproducible, safe outcomes.

Receiving and Storage

-

Receipt: Upon receipt, visually inspect the container for any damage or leaks.

-

Storage: Store the container in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][7] Keep it segregated from incompatible materials such as strong oxidizing agents.[8] The storage area should be secure and accessible only to authorized personnel.

Handling and Use

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is readily available and in good condition.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula or other appropriate tool to handle the solid, minimizing the generation of dust.

-

Dissolution: When dissolving the compound, add it slowly to the solvent to avoid splashing.

-

Reaction: Set up reactions in a fume hood, ensuring that all glassware is properly secured.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5][7] Decontaminate all work surfaces.

Disposal

All waste containing this compound must be treated as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal: Dispose of the waste through a licensed professional waste disposal service.[10] Do not dispose of it down the drain or in the general trash.[3][10]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is critical to minimizing harm.

Spills

-

Evacuate: Immediately evacuate the affected area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, and if properly trained and equipped, contain the spill using an inert absorbent material. Avoid raising dust.

-

Clean-up: Carefully sweep or scoop up the absorbed material into a labeled waste container.[5][10]

-

Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

Exposure

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][8]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][5] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][8]

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the logical flow of actions in key scenarios.

References

- 1. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. fishersci.es [fishersci.es]

- 6. 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.cn [capotchem.cn]

A-Z Guide to 1-Benzylpiperidin-3-amine Hydrochloride: Synthesis, Applications, and Protocols for Drug Development

This technical guide provides a comprehensive overview of 1-Benzylpiperidin-3-amine and its hydrochloride salts, crucial intermediates in medicinal chemistry and neuroscience research. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical identity, synthesis pathways, key applications, and practical experimental protocols. The insights herein are grounded in established scientific principles to empower research and development endeavors.

Chemical Identity and Physicochemical Properties

1-Benzylpiperidin-3-amine is a chiral amine featuring a piperidine ring N-substituted with a benzyl group and an amine group at the 3-position.[1] It is most commonly utilized in its dihydrochloride salt form to improve stability and solubility.[2] Understanding the fundamental properties of this compound is the first step in its effective application.

The nomenclature can vary, and it is crucial to recognize its synonyms to navigate the literature and supplier catalogs effectively.

Common Synonyms:

-

3-Amino-1-benzylpiperidine[3]

-

1-Benzyl-3-aminopiperidine[3]

-

N-benzyl-3-aminopiperidine[3]

-

(S)-1-benzylpiperidin-3-amine (for the S-enantiomer)[4]

-

(R)-1-benzylpiperidin-3-amine (for the R-enantiomer)[1]

The hydrochloride and dihydrochloride salts are the most prevalent forms in commercial and research settings. It is critical to distinguish between the free base and its salt forms, as their physicochemical properties differ significantly. For instance, the search results show CAS numbers for the free base, various enantiomers, and the dihydrochloride salt, highlighting the need for precision.

| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Data Source |

| CAS Number | 60407-35-4 | Not explicitly found, but implied | [3] |

| Molecular Formula | C12H18N2 | C12H20Cl2N2 | [2][3] |

| Molecular Weight | 190.28 g/mol | 263.20 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | White to off-white solid | [1][2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform); limited in water. | Slightly soluble in water | [1][2] |

| Melting Point | 63-65°C (for R-enantiomer) | Not specified | [1] |

| Storage Condition | Inert atmosphere, Room Temperature | Inert atmosphere, Room Temperature | [5] |

Note: The CAS number for the specific hydrochloride salt can vary. Researchers should always verify the CAS number with the supplier for the exact material being ordered. The CAS number for the (R)-enantiomer is 168466-84-0.[6]

Synthesis and Mechanistic Insights

The synthesis of 1-Benzylpiperidin-3-amine and its precursors is a multi-step process. Understanding the underlying chemistry is vital for process optimization, impurity profiling, and scale-up. A common precursor is 1-benzyl-3-piperidone hydrochloride.

Synthesis of 1-Benzyl-3-piperidone Hydrochloride

A prevalent route involves the reaction of 3-pyridone with a benzyl halide (e.g., benzyl chloride) in an organic solvent like toluene, followed by reduction and oxidation steps.[7]

Workflow for 1-Benzyl-3-piperidone Hydrochloride Synthesis:

Caption: General synthesis workflow for 1-benzyl-3-piperidone HCl.

Causality Behind Choices:

-

Step 1: The use of a benzyl halide provides the N-benzyl group. Toluene is a suitable high-boiling solvent for the reflux reaction.[7]

-

Step 2: Sodium borohydride is a mild reducing agent, selectively reducing the pyridinium ring without affecting the benzyl group.[7]

-

Step 4: Conversion to the hydrochloride salt using HCl in a non-aqueous solvent like ethyl acetate facilitates precipitation and purification of the final product.[7]

Conversion to 1-Benzylpiperidin-3-amine Dihydrochloride

The ketone intermediate is then converted to the amine. A typical method is reductive amination. A more direct synthesis of the final amine product involves refluxing 3-(N-acetamido)-1-benzylpiperidine in hydrochloric acid, which hydrolyzes the amide to the primary amine, followed by formation of the dihydrochloride salt.[2]

Applications in Drug Discovery and Neuroscience

The N-benzyl piperidine (N-BP) motif is a privileged scaffold in medicinal chemistry.[4][8] Its structural flexibility and three-dimensional nature are valuable for fine-tuning efficacy and physicochemical properties.[8]

Scaffold for CNS-Active Agents

1-Benzylpiperidin-3-amine derivatives are extensively explored for their potential to treat central nervous system (CNS) disorders.[4] The core structure has similarities to certain neurotransmitters, suggesting potential interactions with their receptors.[2]

-

Neurotransmitter System Modulation: Research indicates that this class of compounds exhibits biological activity related to dopamine and serotonin receptors.[2] This makes them candidates for developing treatments for neurological and psychiatric disorders like depression and schizophrenia.[2]

-

Sigma Receptor Ligands: The chiral nature of the molecule is critical, with specific enantiomers showing selective binding to biological targets like sigma receptors, which are implicated in various CNS functions.[4]

Versatile Synthetic Intermediate

Beyond its direct biological activity, the compound is a valuable building block in organic synthesis.[2][5] The primary amine and the tertiary amine within the piperidine ring offer multiple reaction sites for creating more complex molecules and chemical libraries for high-throughput screening.[2]

Logical Relationship of Applications:

Caption: Key application areas stemming from the core chemical scaffold.

Experimental Protocol: Quality Control via NMR Spectroscopy

Ensuring the purity and structural integrity of 1-Benzylpiperidin-3-amine hydrochloride is paramount before its use in synthesis or biological assays. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for this characterization.[5]

Objective: To confirm the identity and assess the purity of a supplied batch of 1-Benzylpiperidin-3-amine dihydrochloride.

Materials:

-

1-Benzylpiperidin-3-amine dihydrochloride sample (5-10 mg)

-

Deuterated solvent (e.g., D₂O or DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube. Ensure complete dissolution.

-

Rationale: D₂O is a good choice for hydrochloride salts. DMSO-d₆ can also be used and will allow for the observation of exchangeable N-H protons.

-

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard operating procedures to ensure optimal magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard proton NMR spectrum.

-

Typical expected signals would include aromatic protons from the benzyl group (around 7.2-7.5 ppm), the benzylic CH₂ protons, and a complex pattern of aliphatic protons from the piperidine ring.

-

Rationale: The chemical shifts and splitting patterns are unique fingerprints of the molecule's structure. Integration of the signals should correspond to the number of protons in each environment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon NMR spectrum.

-

This provides information on the number of unique carbon environments.

-

Rationale: Confirms the carbon backbone of the molecule and helps identify impurities that may not be obvious in the ¹H spectrum.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the ¹H NMR signals and compare the ratios to the expected structure.

-

Compare the observed chemical shifts with literature values or a reference standard if available.

-

Identify any impurity peaks and quantify them if possible by comparing their integration to the main compound signals.

-

Self-Validation: The protocol is self-validating as the resulting spectra must be consistent with the known chemical structure. Discrepancies in chemical shifts, unexpected splitting patterns, or the presence of significant unassigned peaks would indicate either structural misidentification or the presence of impurities, invalidating the batch for sensitive applications.

References

- 1. Buy (R)-1-benzylpiperidin-3-amine at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]

- 2. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 3. 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-benzylpiperidin-3-amine | High Purity | RUO [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 8. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Scaffolds in Focus: A Technical Guide to the Enantiomers of 1-benzylpiperidin-3-amine

Introduction: The Significance of Chirality in Drug Discovery

In the landscape of modern medicinal chemistry, stereochemistry is not a mere detail but a cornerstone of rational drug design. The spatial arrangement of atoms within a molecule can profoundly dictate its interaction with the chiral environment of biological systems, influencing efficacy, safety, and pharmacokinetic profiles. This guide provides an in-depth technical examination of the (R)- and (S)-enantiomers of 1-benzylpiperidin-3-amine, two chiral building blocks of significant interest to researchers, scientists, and drug development professionals. While these molecules are primarily valued as versatile intermediates, understanding their distinct properties is crucial for leveraging their full potential in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS).

The 1-benzylpiperidin-3-amine scaffold is a privileged structure, appearing in a multitude of neurologically active agents. The benzyl group offers a lipophilic anchor and potential for aromatic interactions, while the piperidine ring provides a conformationally constrained scaffold. Crucially, the chiral center at the 3-position of the piperidine ring introduces a critical element of stereospecificity. This guide will dissect the known physicochemical properties, stereoselective synthesis strategies, analytical separation techniques, and the inferred biological significance of each enantiomer, providing a comprehensive resource for their application in research and development.

Physicochemical Properties: A Comparative Analysis

The fundamental physical and chemical characteristics of the (R)- and (S)-enantiomers of 1-benzylpiperidin-3-amine are foundational to their handling, reaction setup, and analytical characterization. While exhaustive comparative data is not always available in a single source, a compilation of known properties allows for a clear distinction between the enantiomers and the racemic mixture.

| Property | (R)-1-benzylpiperidin-3-amine | (S)-1-benzylpiperidin-3-amine | Racemic 1-benzylpiperidin-3-amine |

| Molecular Formula | C₁₂H₁₈N₂ | C₁₂H₁₈N₂ | C₁₂H₁₈N₂ |

| Molecular Weight | 190.28 g/mol [1] | 190.28 g/mol | 190.28 g/mol [2] |

| CAS Number | 168466-84-0[1] | 168466-85-1 | 60407-35-4[2] |

| Appearance | White to off-white crystalline powder/solid[3] | White to off-white crystalline solid | Colorless to yellowish liquid[4] |

| Melting Point | 63-65 °C[3] | Data not available | -32 °C[4] (Note: This may refer to a salt form) |

| Boiling Point | 281.2 ± 33.0 °C (Predicted) | Data not available | 246 °C[4] |

| Solubility | Limited solubility in water; soluble in organic solvents (e.g., ethanol, chloroform)[3] | Limited solubility in water; soluble in organic solvents | Less soluble in water; soluble in organic solvents (alcohols, ethers, ketones)[4] |

| Optical Rotation | Data not available | Data not available | Not applicable |

Note: Some properties, particularly for the (S)-enantiomer, are less commonly reported in publicly available databases. The significant difference in the reported melting point of the racemic mixture suggests it may be for a different physical form or salt.

Stereoselective Synthesis: Crafting Enantiopure Intermediates

The generation of enantiomerically pure (R)- and (S)-1-benzylpiperidin-3-amine is paramount for their use in pharmaceutical development. The choice of synthetic route is often guided by factors such as scalability, cost, and the desired level of enantiomeric excess (ee). Two primary strategies dominate the synthesis of these chiral amines: chiral resolution and asymmetric synthesis.

Chiral Resolution of Racemic Mixtures

This classical approach involves the synthesis of the racemic mixture followed by separation of the enantiomers.

-

Diastereomeric Salt Formation: A widely used and robust method involves reacting the racemic amine with a chiral acid, such as tartaric acid or its derivatives. The resulting diastereomeric salts possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to yield the enantiomerically pure amine.

Asymmetric Synthesis

These more modern approaches aim to create the desired stereocenter selectively from the outset, avoiding the need to separate a racemic mixture.

-

Enzymatic Kinetic Resolution: Biocatalysis offers a green and highly selective method for obtaining chiral amines. Enzymes, particularly lipases and transaminases, can selectively react with one enantiomer in a racemic mixture. For instance, a lipase can selectively acylate one enantiomer, allowing the acylated product and the unreacted enantiomer to be easily separated.

-

Asymmetric Hydrogenation: Prochiral precursors, such as N-benzyl-3-aminopyridine, can be asymmetrically hydrogenated using a chiral metal catalyst (e.g., Rhodium or Ruthenium complexes with chiral ligands) to produce one enantiomer in high excess.

-

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a subsequent reaction. The auxiliary can be attached to a precursor molecule, guide the formation of the desired stereocenter, and then be cleaved to yield the enantiopure product.

References

- 1. (3R)-1-benzylpiperidin-3-amine | C12H18N2 | CID 854130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy (R)-1-benzylpiperidin-3-amine at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]

- 4. chembk.com [chembk.com]

An In-depth Technical Guide to 1-Benzylpiperidin-3-amine Hydrochloride: From Core Synthesis to Advanced Therapeutic Applications

Abstract

The 1-benzylpiperidine scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of 1-benzylpiperidin-3-amine hydrochloride and its derivatives, with a primary focus on their potential therapeutic applications in neurodegenerative and psychiatric disorders. We will dissect the synthetic strategies, delve into the nuanced mechanisms of action at key biological targets, and present detailed protocols for the evaluation of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical class.

Introduction: The Significance of the 1-Benzylpiperidine Moiety in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for interacting with complex biological targets. The addition of a benzyl group to the piperidine nitrogen, as in 1-benzylpiperidin-3-amine, introduces a key lipophilic and aromatic feature that can significantly influence pharmacological activity, including blood-brain barrier penetration and target engagement.

This compound serves as a crucial starting material and intermediate in the synthesis of a wide array of biologically active molecules.[1][2] Its derivatives have shown promise in modulating various components of the central nervous system (CNS), particularly neurotransmitter systems implicated in a range of pathologies.[1][3] This guide will provide a comprehensive overview of the current state of research and future directions for this promising class of compounds.

Synthetic Strategies and Chemical Properties

The synthesis of 1-benzylpiperidin-3-amine and its analogs is a well-established area of organic chemistry, with multiple routes available to achieve the desired stereochemistry and substitution patterns.

Physicochemical Properties

This compound is typically a white to off-white solid with solubility in water and various organic solvents.[2][4] The presence of the benzyl group increases its lipophilicity compared to unsubstituted 3-aminopiperidine, a critical factor for its pharmacokinetic profile, particularly in CNS-targeted drug discovery.

| Property | Value | Reference |

| Molecular Formula | C12H19ClN2 | [2] |

| Molar Mass | 226.75 g/mol | [2] |

| Appearance | White to off-white solid | [4] |

| Storage | Inert atmosphere, Room Temperature | [2] |

General Synthetic Protocol: Reductive Amination

A common and efficient method for the synthesis of 1-benzylpiperidine derivatives involves the reductive amination of a suitable piperidone precursor.

Experimental Protocol: Synthesis of 1-Benzyl-3-aminopiperidine

-

Reaction Setup: To a solution of 1-benzyl-3-piperidone hydrochloride (1.0 eq) in methanol, add ammonium acetate (10 eq).

-

Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Quench the reaction by the slow addition of 2M hydrochloric acid. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Basify the aqueous residue with 2M sodium hydroxide to pH > 12 and extract with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-benzyl-3-aminopiperidine.

-

Salt Formation: To obtain the hydrochloride salt, dissolve the free base in diethyl ether and add a solution of HCl in diethyl ether until precipitation is complete. Filter the solid and dry under vacuum.

Caption: Reductive amination of 1-benzyl-3-piperidone.

Therapeutic Applications and Mechanisms of Action

Derivatives of 1-benzylpiperidin-3-amine have demonstrated significant potential in the treatment of complex multifactorial diseases, primarily through their ability to modulate multiple biological targets.

Alzheimer's Disease: A Multi-Target Approach

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and neuropsychiatric symptoms.[3][5] The complex pathophysiology of AD, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and tau pathology, necessitates the development of multi-target-directed ligands.[5]

3.1.1. Cholinesterase Inhibition

A key therapeutic strategy in AD is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine.[3][5] Several studies have reported the design and synthesis of 1-benzylpiperidine derivatives as potent cholinesterase inhibitors.[5][6]

Mechanism of Action: Cholinesterase Inhibition

Derivatives often feature a pharmacophore that allows them to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. The benzylpiperidine moiety can engage in π-π stacking interactions with aromatic residues in the active site gorge, such as Trp84 and Tyr334, while the amine or other functional groups can interact with key residues in the CAS.[7]

Caption: Dual-site inhibition of Acetylcholinesterase.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), AChE or BChE, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure: In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations. Incubate for 15 minutes at 37°C.

-

Initiate Reaction: Add the substrate solution (ATCI or BTCI) to start the reaction.

-

Data Acquisition: Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

3.1.2. Modulation of Serotonin and Dopamine Systems

Neuropsychiatric symptoms such as depression and anxiety are common in AD patients.[3] Therefore, compounds that can also modulate serotonergic and dopaminergic pathways are of significant interest.[3][8] The 1-benzylpiperidine scaffold has been successfully incorporated into dual-target inhibitors of AChE and the serotonin transporter (SERT).[3]

| Compound | Target | IC50/Ki (µM) | Reference |

| Compound 19 | AChE | Moderate Inhibition | [3] |

| Compound 21 | BuChE | 6.16 | [3] |

| Compound 21 | SERT | 25.5 | [3] |

| Compound 4e | AChE | 16.07 | [6] |

| Compound 4e | BuChE | 15.16 | [6] |

Parkinson's Disease and Other Neurological Disorders

The modulation of dopamine and serotonin receptors is a key therapeutic strategy for Parkinson's disease (PD), schizophrenia, and depression.[2][8] The 1-benzylpiperidine core is a valuable pharmacophore for designing ligands for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors.[8][9] The stereochemistry at the 3-position of the piperidine ring is often crucial for selective and potent receptor binding.[10]

Mechanism of Action: Dopamine and Serotonin Receptor Modulation

Derivatives of 1-benzylpiperidin-3-amine can act as agonists, partial agonists, or antagonists at dopamine and serotonin receptors, depending on the specific substitutions on the piperidine and benzyl rings. These interactions can modulate downstream signaling pathways, such as the adenylyl cyclase and phospholipase C pathways, leading to a therapeutic effect.

Caption: Modulation of Dopamine and Serotonin Receptors.

Experimental Protocol: Radioligand Binding Assay for Dopamine and Serotonin Receptors

-

Membrane Preparation: Prepare cell membranes from cell lines expressing the receptor of interest (e.g., HEK-293 cells transfected with the human D2 or 5-HT1A receptor).

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [3H]-spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors), and the test compound at various concentrations.

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow for binding equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.

-

Quantification: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. Calculate the Ki value (inhibitory constant) for the test compound using the Cheng-Prusoff equation.

Future Perspectives and Conclusion

The 1-benzylpiperidin-3-amine scaffold continues to be a highly valuable starting point for the development of novel therapeutics, particularly for complex CNS disorders. The ability to fine-tune the pharmacological profile by modifying the substitution pattern on both the piperidine and benzyl rings allows for the creation of multi-target ligands with desired efficacy and safety profiles. Future research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Further exploration of the SAR to optimize potency and selectivity for specific targets.[10]

-

Pharmacokinetic Optimization: Modification of the scaffold to improve drug-like properties, such as metabolic stability and oral bioavailability.

-

In Vivo Efficacy Studies: Evaluation of promising candidates in relevant animal models of neurodegenerative and psychiatric diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 1-Benzylpiperidin-3-amine dihydrochloride [smolecule.com]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (R)-1-benzylpiperidin-3-amine at Best Price, Pharmaceutical Intermediate [forecastchemicals.com]

- 5. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 9. Synthesis, in vitro and in vivo pharmacological evaluation of serotoninergic ligands containing an isonicotinic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (S)-1-benzylpiperidin-3-amine | High Purity | RUO [benchchem.com]

The Versatility of 1-Benzylpiperidin-3-amine Hydrochloride: A Scaffold for CNS Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The 1-benzylpiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold in the design of centrally active therapeutic agents. This technical guide delves into the specifics of the 1-benzylpiperidin-3-amine hydrochloride core, a versatile building block that offers a unique combination of structural rigidity and synthetic tractability. We will explore its physicochemical properties, stereochemistry, and synthetic routes. The guide will then focus on its application in the development of high-affinity ligands for various CNS targets, including cholinesterases and monoamine transporters, underpinned by detailed structure-activity relationship (SAR) studies. This document serves as a comprehensive resource, providing both foundational knowledge and actionable insights for leveraging this scaffold in contemporary drug discovery programs.

Introduction: The Strategic Value of the 1-Benzylpiperidine Scaffold

The piperidine ring is a prevalent feature in numerous natural products and FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and to present substituents in a well-defined three-dimensional orientation. The addition of a benzyl group to the piperidine nitrogen introduces a lipophilic domain capable of engaging in crucial hydrophobic and π-stacking interactions within receptor binding pockets. The this compound scaffold further functionalizes this core with a primary amine at the 3-position, providing a key site for derivatization and interaction with biological targets. This strategic placement of functional groups makes it an attractive starting point for the synthesis of diverse compound libraries aimed at modulating CNS activity. Research has demonstrated the potential of derivatives to interact with key neurotransmitter systems, suggesting applications in treating complex neurological disorders such as Alzheimer's disease, depression, and schizophrenia.[1]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in drug design.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₉ClN₂ | [2] |

| Molar Mass | 226.75 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and other organic solvents | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

The presence of a chiral center at the C3 position of the piperidine ring is a critical feature of this scaffold. The stereochemistry of the amine group can significantly influence binding affinity and selectivity for biological targets. The (S)-enantiomer, for instance, is often crucial for achieving enantioselective binding in structure-activity relationship (SAR) studies, particularly for ligands targeting neurotransmitter receptors and transporters.[3]

Synthetic Pathways and Considerations

The synthesis of this compound can be approached through several routes, often starting from readily available precursors. A common strategy involves the reductive amination of a suitable ketone, followed by protection and deprotection steps to yield the desired amine. The hydrochloride salt is typically formed in the final step by treatment with hydrochloric acid.

Representative Synthetic Protocol:

A generalized, multi-step synthesis to obtain chiral this compound is outlined below. This protocol is a composite of established methods for similar structures and should be optimized for specific laboratory conditions.

Step 1: Synthesis of N-Benzyl-3-piperidone

-

To a solution of 3-hydroxypyridine in an appropriate organic solvent (e.g., toluene), add benzyl chloride.

-

Reflux the mixture for several hours.

-

Cool the reaction and remove the solvent under reduced pressure to yield the crude N-benzyl-3-hydroxypyridinium chloride.

-

Dissolve the crude product in a suitable solvent (e.g., methanol) and reduce with a reducing agent like sodium borohydride at a controlled temperature.

-

After completion of the reaction, quench cautiously and extract the product into an organic solvent.

-

Purify the crude product via column chromatography to obtain N-benzyl-3-piperidinol.

-

Oxidize the alcohol using a mild oxidizing agent (e.g., Swern oxidation) to yield N-benzyl-3-piperidone.

Step 2: Reductive Amination and Salt Formation

-

Dissolve N-benzyl-3-piperidone in a suitable solvent (e.g., methanol).

-

Add a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Quench the reaction and work up to isolate the crude 1-benzylpiperidin-3-amine.

-

Purify the amine by column chromatography.

-

Dissolve the purified amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl in the same solvent to precipitate the hydrochloride salt.

-

Filter and dry the resulting solid to obtain this compound.

Applications in Medicinal Chemistry: Targeting the Central Nervous System

The 1-benzylpiperidin-3-amine scaffold has proven to be a fertile ground for the discovery of potent and selective ligands for a variety of CNS targets.

Cholinesterase Inhibitors for Alzheimer's Disease

A prominent example of the therapeutic application of the N-benzylpiperidine core is in the development of acetylcholinesterase (AChE) inhibitors for the symptomatic treatment of Alzheimer's disease. Donepezil, an FDA-approved drug, features this scaffold. While not a direct derivative of the 3-amino substituted core, its success underscores the value of the 1-benzylpiperidine moiety in targeting AChE.

Recent research has explored derivatives of 1-benzylpiperidine as dual-target inhibitors of both AChE and the serotonin transporter (SERT), which could offer a more comprehensive therapeutic approach for Alzheimer's disease by addressing both cognitive and behavioral symptoms.

Monoamine Transporter Ligands

Derivatives of 1-benzylpiperidine have shown significant activity as ligands for monoamine transporters, including the dopamine transporter (DAT) and the serotonin transporter (SERT). The nature of the substituents on both the benzyl ring and the amine at the 3-position plays a crucial role in determining the potency and selectivity of these compounds.

Structure-Activity Relationship (SAR) Insights:

-

Substitutions on the N-Benzyl Group: The electronic properties of substituents on the phenyl ring of the benzyl group can significantly impact binding affinity. Electron-withdrawing groups, such as halogens, often enhance potency.

-

Modifications at the 3-Amino Group: Derivatization of the primary amine at the 3-position allows for the introduction of various functional groups to probe the binding pocket and optimize interactions.

The following table summarizes the activity of selected 1-benzylpiperidine derivatives at various CNS targets.

| Compound | Target | Activity (IC₅₀/Kᵢ, nM) | Reference |

| S,S-(-)-19a (a 3,6-disubstituted piperidine derivative) | DAT | 11.3 (IC₅₀) | [4] |

| Compound 5 (a pyridine derivative of 1-benzylpiperidine) | hσ₁R | 1.45 (Kᵢ) | [5] |

| Compound 3 (a pyridine derivative of 1-benzylpiperidine) | hσ₁R | 2.97 (Kᵢ) | [5] |

| Compound 10 (a 1-benzylpiperidine derivative) | h-AChE | 0.057 (IC₅₀) | [6] |

| Compound 19 (a 1-benzylpiperidine derivative) | h-AChE | 0.032 (IC₅₀) | [6] |

| Compound 12 (a 1-benzylpiperidine derivative) | h-SERT | 0.43 (Kᵢ) | [6] |

| Compound 13 (a 1-benzylpiperidine derivative) | h-SERT | 0.21 (Kᵢ) | [6] |

Future Directions and Conclusion

The this compound scaffold continues to be a valuable platform in the pursuit of novel CNS therapeutics. Its synthetic accessibility and the rich SAR data available for its derivatives provide a solid foundation for further exploration. Future research will likely focus on the development of highly selective ligands for specific receptor subtypes and the optimization of pharmacokinetic profiles to enhance brain penetration and reduce off-target effects. The strategic application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of new drug candidates based on this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 3. (R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 4. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Benzylpiperidin-3-amine hydrochloride in Drug Discovery

Introduction: The Strategic Value of the 1-Benzylpiperidin-3-amine Scaffold

In the landscape of medicinal chemistry, the piperidine ring stands out as one of the most prevalent nitrogen-containing heterocyclic scaffolds found in approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for optimal interactions with a wide array of biological targets. The introduction of a benzyl group onto the piperidine nitrogen, as seen in 1-benzylpiperidin-3-amine, further enhances its utility. This moiety can engage in critical π-π stacking or cation-π interactions within protein binding pockets, while also serving as a versatile chemical handle for library development.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 1-benzylpiperidin-3-amine hydrochloride. It details its synthesis, key synthetic transformations, and applications in the discovery of novel therapeutics, particularly in the realms of neurodegenerative and psychiatric disorders.

Physicochemical Properties and Handling

This compound is a versatile building block in drug discovery.[1] A clear understanding of its properties is essential for its effective use in synthesis and screening.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉ClN₂ | [1] |

| Molar Mass | 226.75 g/mol | [1] |

| Appearance | White to off-white crystalline powder or lump | [5] |

| Storage Condition | Inert atmosphere, Room Temperature, Keep in dark place, 2-8°C | [2][5] |

| Solubility | Limited solubility in water; Soluble in organic solvents like Chloroform, DMSO, Methanol, Ethanol | [5] |

Safety and Handling:

This compound is classified as an irritant.[1] It is crucial to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, wash the affected area thoroughly with water.[6]

Synthesis of this compound

The synthesis of 1-benzylpiperidin-3-amine can be achieved through various routes. A common and reliable method involves the hydrolysis of an N-acetylated precursor.

Protocol 1: Synthesis via Hydrolysis of 3-(N-acetylamino)-1-benzylpiperidine

This protocol outlines the deprotection of 3-(N-acetylamino)-1-benzylpiperidine to yield the desired primary amine.

Workflow Diagram:

Caption: Synthesis of 1-Benzylpiperidin-3-amine.

Step-by-Step Procedure:

-

Dissolve 3-(N-acetylamino)-1-benzylpiperidine (1 equivalent) in 6 N hydrochloric acid.[2]

-

Stir the reaction mixture under reflux conditions for 1 hour.[2]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.[2]

-

Slowly add 6 N aqueous ammonia solution to adjust the pH to 9-10.[2]

-

Extract the aqueous layer four times with chloroform.[2]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[2]

-

Concentrate the organic phase under reduced pressure to obtain 1-benzyl-3-aminopiperidine.[2]

-

To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., isopropanol) and treat with a solution of HCl in the same solvent.[4]

Key Applications in Drug Discovery Library Synthesis

This compound is a valuable building block for creating diverse chemical libraries for screening against various biological targets. Its primary amine offers a convenient point for derivatization through reactions such as amide bond formation and reductive amination.

Application 1: Amide Bond Formation

The primary amine of 1-benzylpiperidin-3-amine readily participates in amide coupling reactions with a wide range of carboxylic acids, enabling the synthesis of diverse libraries of amides.

Reaction Scheme:

Workflow Diagram:

Caption: Amide Coupling Workflow.

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the coupling of a carboxylic acid with this compound using HATU as the coupling agent.

Materials:

-

This compound

-

Carboxylic acid of interest

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add this compound (1.1 equivalents) to the solution.

-

Add DIPEA (2.5 equivalents) to the mixture to neutralize the hydrochloride salt and facilitate the coupling reaction.[8]

-

Add HATU (1.2 equivalents) to the reaction mixture.[9]

-

Stir the reaction at room temperature for 3-12 hours, monitoring the progress by TLC.[9]

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Application 2: Reductive Amination

Reductive amination with aldehydes or ketones provides a facile route to introduce further diversity, leading to the synthesis of secondary amines.

Reaction Scheme:

Workflow Diagram:

References